N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide
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Overview
Description
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and cyclohexylalaninamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide typically involves multiple stepsThe final step involves the coupling of the triazine derivative with N-cyclohexylalaninamide under appropriate conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Known for its potent HDAC3 inhibitory activity.
4,6-Bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Studied for its antioxidant properties.
Uniqueness
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide is unique due to its combination of a triazine core with fluorophenyl and cyclohexylalaninamide groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C24H27F2N7O |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C24H27F2N7O/c1-15(21(34)28-16-9-3-2-4-10-16)27-22-31-23(29-19-13-7-5-11-17(19)25)33-24(32-22)30-20-14-8-6-12-18(20)26/h5-8,11-16H,2-4,9-10H2,1H3,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
BCYYKNLFCKHWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F |
Origin of Product |
United States |
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